Cas no 1189921-94-5 (1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride)

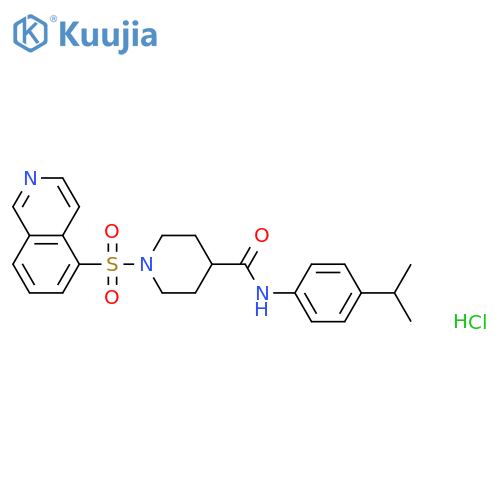

1189921-94-5 structure

商品名:1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride

1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride

- 1-isoquinolin-5-ylsulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide:hydrochloride

- SR-01000913019

- 1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride

- F2472-0088

- SR-01000913019-1

- 1189921-94-5

- N-(4-isopropylphenyl)-1-(isoquinolin-5-ylsulfonyl)piperidine-4-carboxamide hydrochloride

- AKOS026681935

- 1-isoquinolin-5-ylsulfonyl-N-(4-propan-2-ylphenyl)piperidine-4-carboxamide;hydrochloride

-

- インチ: 1S/C24H27N3O3S.ClH/c1-17(2)18-6-8-21(9-7-18)26-24(28)19-11-14-27(15-12-19)31(29,30)23-5-3-4-20-16-25-13-10-22(20)23;/h3-10,13,16-17,19H,11-12,14-15H2,1-2H3,(H,26,28);1H

- InChIKey: QOSDLTBDQIRKKL-UHFFFAOYSA-N

- ほほえんだ: S(N1CCC(C(=O)NC2C=CC(C(C)C)=CC=2)CC1)(C1=CC=CC2C=NC=CC1=2)(=O)=O.Cl

計算された属性

- せいみつぶんしりょう: 473.1539906g/mol

- どういたいしつりょう: 473.1539906g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 5

- 複雑さ: 704

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 87.8Ų

1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2472-0088-3mg |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-2μmol |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-5mg |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-2mg |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-5μmol |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-10mg |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-15mg |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-1mg |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 1mg |

$54.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-4mg |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2472-0088-10μmol |

1-(isoquinoline-5-sulfonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide hydrochloride |

1189921-94-5 | 90%+ | 10μl |

$69.0 | 2023-05-16 |

1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

1189921-94-5 (1-(isoquinoline-5-sulfonyl)-N-4-(propan-2-yl)phenylpiperidine-4-carboxamide hydrochloride) 関連製品

- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 557-08-4(10-Undecenoic acid zinc salt)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量